molecular formula C6H3BrClN3 B3008435 3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine CAS No. 1314893-92-9

3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine

Cat. No. B3008435
CAS RN: 1314893-92-9
M. Wt: 232.47
InChI Key: FYWMEWXIWGOWCJ-UHFFFAOYSA-N
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Description

The compound 3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine is a pyrazolopyrimidine derivative, which is a class of compounds that have garnered interest due to their potential pharmacological properties and their utility as intermediates in the synthesis of more complex chemical entities. The papers provided discuss various pyrazolopyrimidine derivatives and their synthesis, which can offer insights into the chemistry of 3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine.

Synthesis Analysis

The synthesis of pyrazolopyrimidine derivatives often involves strategic functionalization of the pyrazolopyrimidine scaffold. For instance, a 3-bromo-7-phenoxypyrazolo[1,5-a]pyrimidine intermediate has been discovered, which allows for the direct sequential functionalization of the 3-position and 7-position of the pyrazolopyrimidine scaffold . This method is an improvement over prior methods, especially when incorporating multiple unique aryl and amino substituents. Although the specific synthesis of 3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine is not detailed in the provided papers, the methodologies discussed could be relevant for its synthesis.

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidine derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidine ring. The papers do not directly discuss the molecular structure of 3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine, but they do provide information on related compounds. For example, the structure of a novel 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine was established using various spectroscopic techniques, including high-resolution mass-spectrometry, 1H, 13C-NMR, and IR spectroscopy . These techniques are also applicable for analyzing the structure of 3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine.

Chemical Reactions Analysis

The reactivity of pyrazolopyrimidine derivatives is influenced by the substituents on the pyrazole and pyrimidine rings. The papers describe several reactions involving pyrazolopyrimidine derivatives. For instance, 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine was used as a precursor for constructing new polyheterocyclic ring systems, demonstrating the versatility of pyrazolopyrimidine derivatives in organic synthesis . Similarly, the reactivity of 3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine would be expected to allow for various chemical transformations, potentially leading to pharmacologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyrimidine derivatives are determined by their molecular structure and the nature of their substituents. While the papers do not provide specific data on the physical and chemical properties of 3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine, they do discuss the properties of related compounds. For example, the synthesized pyrazolopyrimidine-based heterocycles were characterized by IR and 1H NMR spectral techniques, and their antibacterial properties were evaluated . These techniques and evaluations are relevant for assessing the properties of 3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine as well.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Facilitating Chemical Synthesis : A study by Catalano et al. (2015) demonstrated the use of a 3-bromo-7-phenoxypyrazolo[1,5-a]pyrimidine intermediate for the direct sequential functionalization of pyrazolo[1,5-a]pyrimidine scaffolds. This method is particularly effective for incorporating multiple unique aryl and amino substituents, representing an improvement over previous methods (Catalano et al., 2015).
  • Synthetic Pathways in Medicinal Chemistry : Radi et al. (2013) highlighted the synthesis of pyrazolo[3,4-d]pyrimidines, focusing on a 4-bromo derivative for activity against the Bcr-Abl T315I mutant. This research underscores the significance of bromine substituents in pharmacological contexts (Radi et al., 2013).

Biological and Pharmacological Research

  • Antitumor and Antiproliferative Activities : Gomha et al. (2015) synthesized coumarin derivatives containing pyrazolo[1,5-a]pyrimidine with notable antitumor activity against liver carcinoma cancer cell lines (Gomha et al., 2015). Similarly, Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines demonstrating cytotoxic effects against cancer cells, highlighting their potential as anticancer and anti-5-lipoxygenase agents (Rahmouni et al., 2016).
  • Antiviral and Antimicrobial Applications : Johns et al. (2003) discussed the synthesis of pyrazolo[1,5-a]pyridines as a novel class of antiherpetic compounds, emphasizing their potential in treating viral infections (Johns et al., 2003). El‐Wahab et al. (2015) explored the incorporation of pyrimidine derivatives in polyurethane varnish and printing ink paste for antimicrobial surface coatings (El‐Wahab et al., 2015).

Mechanism of Action

Target of Action

3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine is a type of pyrazolo[1,5-a]pyrimidine, which is known to target protein kinases . Protein kinases play a crucial role in a wide range of cellular processes such as cell cycle progression, apoptosis, transcription, and viral infections .

Mode of Action

It is known that pyrazolo[1,5-a]pyrimidines, in general, interact with the atp-binding pocket of protein kinases . This interaction can inhibit the activity of the kinase, leading to changes in the phosphorylation state of proteins and affecting cellular processes.

Biochemical Pathways

The biochemical pathways affected by 3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine are likely to be those regulated by the protein kinases it targets. These could include pathways involved in cell cycle regulation, apoptosis, and transcription among others . The downstream effects would depend on the specific kinases targeted and the cellular context.

Result of Action

The molecular and cellular effects of 3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine’s action would depend on the specific kinases it targets and the cells in which these kinases are active. Potential effects could include changes in cell cycle progression, induction of apoptosis, or alterations in gene expression .

Action Environment

The action, efficacy, and stability of 3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine could be influenced by various environmental factors. These might include the presence of other molecules that can interact with the compound, the pH and temperature of the environment, and the presence of metabolic enzymes that could modify the compound. The compound is recommended to be stored at 0-8°C .

Safety and Hazards

The compound is considered harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

3-bromo-6-chloropyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-5-2-10-11-3-4(8)1-9-6(5)11/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWMEWXIWGOWCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(C=NN21)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine

Synthesis routes and methods

Procedure details

A 5 L 4-neck round bottom flask equipped with mechanical stirrer, thermocouple, condenser and N2 bubbler was charged with 3-amino-4-bromopyrazole (40.0 g, 240 mmol), 2-Chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate (77.0 g, 252 mmol) in acetic acid (390 ml)/ethanol (580 ml). The reaction mixture was heated to 70° C. for 8 hrs. Cool to 0° C. Filter off solids. Wash solids with 500 ml water then 500 ml MeOH and dried under high vac to afford the title compound (45.1 g, 194 mmol). LRMS (APCI) calc'd for (C6H3BrClN3) [M+H]+, 231.9; found 231.9. 1H NMR (CDCl3, 500 MHz) δ 8.74 (s, 1H), 8.52 (s, 1H), 8.14 (s, 1H).
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77 g
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